N-Stearoyldopamine

5-Lipoxygenase inhibition Leukotriene biosynthesis Anti-inflammatory signaling

Researchers studying TRPV1 and 5-lipoxygenase pathways face a challenge: existing tools like NADA directly activate TRPV1 and CB1, confounding mechanistic studies. N-Stearoyldopamine (STEARDA) solves this by providing a CB1/FAAH-silent profile while dose-dependently potentiating endovanilloid signaling (3-fold EC50 shift). - 5-LO Inhibition: IC50 of 16 nM, enabling study of leukotriene biosynthesis without TRPV1-mediated Ca2+ influx. - Entourage Effect: Amplifies endogenous TRPV1 signaling in vivo (validated in rat pain models) without direct receptor agonism. - Material Science: Forms oriented SAMs on Au(111), serving as an adhesion promoter for polymer-metal composites.

Molecular Formula C26H45NO3
Molecular Weight 419.6 g/mol
CAS No. 105955-10-0
Cat. No. B009488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Stearoyldopamine
CAS105955-10-0
SynonymsN-(3,4-dihydroxyphenethyl)stearamide
Molecular FormulaC26H45NO3
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30)
InChIKeyKOCSVLPLQCBIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Stearoyldopamine: Compound Classification and Differentiation


N-Stearoyldopamine (STEARDA) is an endogenous N-acyldopamine in which the neurotransmitter dopamine is amidated with stearic acid (C18:0). It belongs to a family of four long-chain linear fatty acid dopamides identified in bovine and rat nervous tissues [1]. Unlike the unsaturated congeners N-arachidonoyldopamine (NADA) and N-oleoyldopamine (OLDA), which are potent direct agonists at TRPV1 and, for NADA, ligands at CB1 receptors, STEARDA and the related N-palmitoyldopamine (PALDA) are inactive per se at both TRPV1 and CB1 receptors at concentrations up to 5 µM [1]. However, STEARDA uniquely functions as an 'entourage' compound that dose-dependently potentiates endovanilloid signaling at TRPV1 without directly activating the receptor, while simultaneously exhibiting potent 5-lipoxygenase (5-LO) inhibition (IC50 16 nM) . This dual pharmacological profile, combined with its ability to form oriented self-assembled monolayers on metal surfaces, distinguishes STEARDA from all other N-acyldopamine family members [2].

Endovanilloid entourage research without direct TRPV1 agonism

Reported 5-LO inhibition context, distinct from unsaturated congeners

Cannabinoid CB1-silent pathway dissection studies

Gold surface self-assembled monolayer (SAM) research

Why N-Stearoyldopamine Cannot Be Substituted


Substituting N-Stearoyldopamine with NADA (N-arachidonoyldopamine) or OLDA (N-oleoyldopamine) produces diametrically opposite effects at TRPV1: NADA and OLDA are potent direct agonists (EC50 ~50 nM and ~36 nM, respectively), whereas STEARDA is completely inactive as a TRPV1 agonist at concentrations up to 5 µM [1]. NADA additionally acts as a CB1 receptor agonist (Ki 250 nM) and competitive FAAH inhibitor (IC50 19–100 µM range for N-acyl-dopamines), while STEARDA exhibits no detectable CB1 binding or FAAH inhibition up to 25 µM [1][2]. Substituting STEARDA with PALDA, the only other saturated N-acyldopamine with comparable entourage activity at TRPV1, eliminates the potent 5-lipoxygenase inhibition (STEARDA IC50 16 nM) that is a defining pharmacological feature of STEARDA . Furthermore, STEARDA induces a distinct dopaminergic hypomotility effect (approximately –80% in rodents) that is partially reversed by dopamine autoreceptor antagonists, a centrally mediated response not replicated by the CB1/TRPV1-dependent hypomotility of NADA [3]. These irreconcilable pharmacological and signaling differences preclude generic substitution within the N-acyldopamine family for any application targeting the entourage effect, 5-LO activity, or dopamine autoreceptor modulation.

NADA/OLDA

Direct TRPV1 agonism may confound entourage-only signaling interpretation

PALDA

Lacks reported potent 5-LO inhibition, altering pathway-response endpoint context

NADA

CB1 agonism and FAAH/AMT inhibition may shift endocannabinoid tone interpretation

N-Stearoyldopamine: Quantitative Differentiation Evidence


5-Lipoxygenase Inhibition vs. OLDA and PALDA

STEARDA inhibits arachidonate 5-lipoxygenase (5-LO) with an IC50 of 16 nM . This is within approximately 2-fold of OLDA's 5-LO IC50 of 7.5 nM , demonstrating comparable potency to the most potent 5-LO inhibitor in the N-acyldopamine family. No published 5-LO inhibition data exist for PALDA or NADA at comparable potency, indicating that potent 5-LO inhibition is restricted to STEARDA and the monounsaturated OLDA within this compound class. The catechol group is essential for this activity; the amide functionality may modulate binding kinetics [1].

5-LO Inhibition
Cross-study comparable
IC50 16 nM
Supports leukotriene pathway studies without TRPV1 co-activation
Approx. 2-fold less potent than OLDA; catechol group essential
5-Lipoxygenase inhibition Leukotriene biosynthesis Anti-inflammatory signaling

TRPV1 Entourage Effect on NADA Signaling

In HEK293 cells overexpressing human TRPV1, pre-incubation with STEARDA (0.1–10 µM) for 5 min dose-dependently enhanced NADA-induced intracellular Ca2+ mobilization, lowering the EC50 of NADA from approximately 90 nM to approximately 30 nM — a 3-fold leftward shift [1]. This entourage effect occurs despite STEARDA showing no intrinsic TRPV1 agonist activity at concentrations up to 5 µM [1]. In contrast, NADA and OLDA directly activate TRPV1 at nanomolar concentrations (EC50 ~50 nM and ~36 nM, respectively) . PALDA exhibits comparable entourage activity to STEARDA at TRPV1, but lacks STEARDA's potent 5-LO inhibition [1]. In vivo, co-injection of STEARDA (5 µg) with NADA (0.5 µg) in rat hind paws significantly shortened paw withdrawal latencies from a radiant heat source, confirming functional potentiation of TRPV1-mediated nociceptive signaling [1].

TRPV1 Entourage
Head-to-head
NADA EC50 shift: ~90 nM → ~30 nM
Reported 3-fold potentiation of endovanilloid signaling
Validated in HEK293-TRPV1 cells and rat paw withdrawal model
TRPV1 entourage effect Endovanilloid potentiation Intracellular calcium signaling

CB1 Receptor Inactivity vs. NADA

STEARDA exhibits no detectable activity at CB1 receptors at concentrations up to 5 µM [1]. In contrast, NADA (N-arachidonoyldopamine) is a selective CB1 receptor ligand with Ki = 250 nM, exhibiting 40-fold selectivity for CB1 over CB2 receptors [2]. OLDA is a weak CB1 ligand with Ki = 1.6 µM . Within the saturated congener pair, both STEARDA and PALDA share CB1 inactivity [1]. However, the combination of CB1 inactivity with potent 5-LO inhibition (IC50 16 nM) and the ability to potentiate TRPV1-mediated endovanilloid signaling uniquely defines STEARDA's pharmacological profile .

CB1 Activity
Cross-study comparable
Inactive up to 5 µM
Enables CB1-independent pathway dissection
NADA CB1 Ki = 250 nM; ≥20-fold selectivity gap
Cannabinoid CB1 receptor Receptor binding assay Endocannabinoid signaling

FAAH and Anandamide Transporter Inactivity vs. NADA

STEARDA does not inhibit fatty acid amide hydrolase (FAAH) or the anandamide membrane transporter (AMT) at concentrations up to 25 µM (IC50 > 25 µM for both) . This contrasts with NADA, which acts as a competitive FAAH inhibitor (IC50 values in the 19–100 µM range for polyunsaturated N-acyl-dopamines) and inhibits the anandamide membrane transporter (IC50 17.5–33 µM for polyunsaturated arachidonoyl, eicosapentaenoyl, α-linolenoyl, and pinolenoyl homologues) [1]. The inactivity of STEARDA at FAAH and AMT is consistent with the structure-activity relationship established by Bisogno et al. (2000), which demonstrated that polyunsaturation of the fatty acyl chain is required for inhibition of anandamide inactivation [1]. Like other saturated N-acyldopamines such as PALDA, STEARDA does not interfere with anandamide metabolism or transport, providing a means to isolate entourage and 5-LO effects without altering endocannabinoid tone.

FAAH/AMT Inactivity
Cross-study comparable
IC50 > 25 µM
Preserves endogenous anandamide tone in experimental models
Polyunsaturation required for inhibition; NADA IC50 19–100 µM
FAAH inhibition Anandamide membrane transporter Endocannabinoid metabolism

Dopamine Autoreceptor-Mediated Hypomotility

Acute administration of N-stearyl dopamine (STEARDA) in rats induced a strong hypomotility of approximately –80%, an effect that was partially antagonized by the dopamine autoreceptor antagonists haloperidol and sulpiride at doses that block DA autoreceptors [1]. This indicates that STEARDA modulates striatal dopamine turnover through a dopamine-autoreceptor-mediated mechanism, distinct from the CB1-receptor-dependent hypomotility produced by NADA [2]. While NADA also induces hypomotility as part of the cannabinoid tetrad (alongside hypothermia, catalepsy, and analgesia), NADA's effect is mediated primarily through CB1 receptor activation (Ki 250 nM), not through dopamine autoreceptors [2]. Similarly, OLDA's in vivo effects are primarily TRPV1-mediated, with no reported dopamine-autoreceptor-dependent hypomotility . The patent literature further supports STEARDA's unique analgesic profile against anticancer drug-induced neuropathic pain (ADINP), differentiating it from µ-opioid receptor agonists and further distinguishing its central mechanism from other N-acyldopamines [3].

Dopamine Modulation
Cross-study comparable
~80% hypomotility
Supports dopamine autoreceptor-mediated mechanism research
Partially reversed by haloperidol/sulpiride; distinct from CB1 hypomotility
Dopamine turnover Hypomotility Neurochemical modulation

Self-Assembled Monolayer Formation on Gold

N-Stearoyldopamine (DOPA) forms oriented self-assembled monolayers (SAMs) on single-crystalline Au(111) surfaces, in which the catechol oxygen atoms coordinate to the gold surface while the alkyl chains adopt a tilted configuration and the amide functionality stabilizes the monolayer structure [1]. Surface pressure–area isotherms obtained by molecular dynamics simulations have been experimentally validated for N-stearoyldopamine monolayers [2]. This monolayer-forming property is exploited industrially as an adhesion promoter between substrates and bulk polymers . No comparable monolayer formation or surface functionalization data have been reported for any other N-acyldopamine (NADA, OLDA, or PALDA) in the peer-reviewed literature, making this a unique, non-biological application domain for STEARDA.

SAM on Au(111)
Supporting evidence
Oriented monolayer, catechol-Au coordination
Unique N-acyldopamine for surface functionalization research
Validated by MD simulation and Langmuir isotherms
Self-assembled monolayer Surface functionalization Adhesion promoter

N-Stearoyldopamine: Optimal Application Scenarios


Isolated 5-Lipoxygenase Inhibition Without TRPV1 Interference

STEARDA inhibits 5-LO with an IC50 of 16 nM, comparable in potency to OLDA (IC50 7.5 nM) but without OLDA's potent direct TRPV1 agonism (EC50 36 nM) [1]. This makes STEARDA the preferred tool for studying leukotriene biosynthesis inhibition in cellular models where TRPV1 is co-expressed (e.g., sensory neurons, keratinocytes, immune cells), as it eliminates the confounding variable of TRPV1-mediated Ca2+ influx and downstream signaling. No other N-acyldopamine combines potent 5-LO inhibition with complete TRPV1 silence. Researchers investigating the role of 5-LO in inflammatory pain, allergic response, or cancer progression can use STEARDA to isolate 5-LO-dependent mechanisms from TRPV1-mediated effects.

Endovanilloid Entourage Effect in Inflammatory Pain Models

STEARDA dose-dependently potentiates NADA-induced TRPV1 activation, lowering NADA's EC50 from ~90 nM to ~30 nM (3-fold shift) while producing no direct TRPV1 activation itself at up to 5 µM [1]. This entourage effect has been validated in vivo: co-injection of STEARDA (5 µg) with NADA (0.5 µg) in rat hind paws significantly shortened paw withdrawal latencies, and STEARDA (1–10 µg) enhanced carrageenan-induced nocifensive behavior [1]. For researchers investigating the physiological role of endovanilloid tone in inflammatory and neuropathic pain, STEARDA provides a unique tool to amplify endogenous TRPV1 signaling without introducing exogenous direct agonists, enabling studies that are mechanistically distinct from those using NADA or OLDA as direct TRPV1 activators.

Endocannabinoid vs. Endovanilloid Pathway Dissection

STEARDA is completely inactive at CB1 receptors (up to 5 µM), FAAH, and the anandamide membrane transporter (IC50 > 25 µM for both) [1], in stark contrast to NADA, which is a high-affinity CB1 agonist (Ki 250 nM) and competitive FAAH/AMT inhibitor [2]. This pharmacological silence at every node of the canonical endocannabinoid system renders STEARDA the only N-acyldopamine suitable for experiments requiring selective modulation of endovanilloid/5-LO pathways without altering endocannabinoid tone, CB1 signaling, or anandamide levels. Applications include studies of synaptic plasticity, neuroinflammation, and metabolic regulation where endocannabinoid system integrity is essential.

Dopamine Autoreceptor-Mediated Striatal Function and Neuropathic Pain

STEARDA induces profound hypomotility (approximately –80% in rodents) that is partially reversed by dopamine autoreceptor antagonists haloperidol and sulpiride, demonstrating a mechanism distinct from the CB1-mediated hypomotility of NADA [1]. The patent literature further discloses STEARDA's analgesic efficacy against anticancer drug-induced neuropathic pain (ADINP), with the compound decreasing brain dopamine turnover—the opposite effect of µ-opioid receptor agonists [2]. This positions STEARDA as a unique probe for studying dopamine autoreceptor function in striatal circuits and as a lead compound for non-opioid neuropathic pain therapeutic development, applications that are not addressable by any other N-acyldopamine.

Gold Surface Functionalization via Self-Assembled Monolayers

STEARDA forms oriented self-assembled monolayers on Au(111) surfaces, with catechol oxygen atoms coordinated to the gold surface and amide functionality stabilizing the monolayer [1]. This unique materials property enables STEARDA to function as an adhesion promoter between metal substrates and bulk polymers [2]. No comparable SAM-forming capability has been reported for NADA, OLDA, or PALDA. For materials scientists, surface chemists, and industrial researchers developing biosensor interfaces, corrosion-resistant coatings, or polymer-metal composite materials, STEARDA is the only N-acyldopamine that bridges biological activity with surface functionalization capability.

Application
Selection Property
Validation Focus
5-LO pathway studies
TRPV1-silent 5-LO inhibition context
Leukotriene biosynthesis endpoint review
Endovanilloid entourage research
NADA potentiation without direct TRPV1 agonism
Inflammatory pain model-response context
Endocannabinoid/vanilloid dissection
CB1, FAAH, AMT inactivity
Endocannabinoid tone preservation review
Striatal dopamine autoreceptor studies
Dopamine autoreceptor-mediated hypomotility
Non-opioid neuropathic pain model-response context
Gold surface functionalization
Oriented SAM formation on Au(111)
Adhesion and biosensor interface research

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